Flestolol-d5
Description
Properties
Molecular Formula |
C₁₅H₁₇D₅FN₃O₄ |
|---|---|
Molecular Weight |
332.38 |
Synonyms |
ACC 9089-d5 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Flestolol D5
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into Flestolol (B107670) Structure
The synthesis of Flestolol-d5 requires the specific introduction of deuterium into its molecular framework. While direct hydrogen-isotope exchange on the final Flestolol molecule is a possibility, a more controlled and common approach involves the use of deuterated building blocks during the synthesis. The established synthesis of Flestolol proceeds by reacting 2,3-Epoxypropyl 2-Fluorobenzoate with a custom amine, (2-Amino-2-methyl-propyl)-urea. wikipedia.org Advanced synthetic routes for this compound would therefore focus on preparing a deuterated version of one of these precursors.
A chemically robust location for the five deuterium atoms is the N-alkyl side chain, specifically on the two methyl groups and the adjacent tertiary carbon of the 1,1-dimethylethylenediamine precursor. However, a more synthetically accessible strategy involves targeting the propanolamine (B44665) linker. A plausible approach is the deuteration of the glycidol-derived portion of the molecule.
One advanced method utilizes a deuterated epoxide precursor. The synthesis can be adapted by starting with epichlorohydrin-d5 (B137625). This deuterated building block can be synthesized via several established multi-step methods. The reaction of epichlorohydrin-d5 with 2-fluorobenzoyl chloride would yield the deuterated intermediate, 2,3-Epoxypropyl-d5 2-Fluorobenzoate. The subsequent reaction of this epoxide with (2-Amino-2-methyl-propyl)-urea opens the epoxide ring to yield the final this compound compound.
Alternative strategies include late-stage deuteration using transition-metal-catalyzed hydrogen-isotope exchange. researchgate.net These methods can selectively replace hydrogen atoms with deuterium from a source like deuterium oxide (D₂O) under specific catalytic conditions, though achieving site-selectivity for five specific deuterons can be challenging.
| Strategy | Deuterated Reagent/Precursor | Key Reaction Step | Rationale |
|---|---|---|---|
| Precursor Synthesis | Epichlorohydrin-d5 | Acylation of deuterated glycidol (B123203) (from epichlorohydrin-d5) with 2-Fluorobenzoyl chloride. | Provides high, specific incorporation of deuterium into the propanolamine backbone. |
| Precursor Synthesis | (2-Amino-2-methyl-propyl)-urea-d5 | Synthesis of the amine precursor using deuterated starting materials (e.g., deuterated acetone (B3395972) or isobutylene). | Places deuterium on the terminal side-chain, potentially influencing metabolic pathways other than ester hydrolysis. |
| Late-Stage H/D Exchange | Flestolol and D₂O with a catalyst (e.g., Pd, Ir) | Catalytic hydrogen-deuterium exchange on the final Flestolol molecule. | Potentially simpler process but may lack regioselectivity and lead to a mixture of isotopologues. researchgate.netacs.org |
Spectroscopic and Chromatographic Techniques for Isotopic Purity and Positional Elucidation
Following synthesis, rigorous analytical methods are required to confirm the successful incorporation of deuterium, determine the isotopic purity, and verify the exact location of the deuterium atoms within the this compound molecule.
Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the mass increase due to deuteration. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of this compound, distinguishing it from the unlabeled compound and isotopologues with fewer than five deuterium atoms. The theoretical molar mass of Flestolol (C₁₅H₂₂FN₃O₄) is 327.356 g·mol⁻¹. wikipedia.org The replacement of five hydrogen atoms (atomic mass ~1.008 u) with five deuterium atoms (atomic mass ~2.014 u) results in a mass increase of approximately 5.03 Da. Tandem mass spectrometry (MS/MS) is employed for positional elucidation. By inducing fragmentation of the parent ion, the mass-to-charge ratio of the resulting fragments can reveal which parts of the molecule carry the deuterium label. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides definitive structural information and confirms the position of the deuterium labels.
¹H NMR: In the proton NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. google.com This provides direct evidence of the deuteration sites.
²H NMR: Deuterium NMR shows signals only for the deuterium atoms. The chemical shifts in the ²H NMR spectrum correspond directly to the positions of deuteration, providing unambiguous proof of their location. nih.gov
¹³C NMR: Carbon-13 NMR spectra can also be informative, as carbons bonded to deuterium exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to carbons bonded to hydrogen.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is essential for determining the chemical and isotopic purity of the synthesized this compound. csfarmacie.cz When coupled with mass spectrometry (LC-MS), it allows for the separation of this compound from unlabeled Flestolol and other synthesis-related impurities. nih.gov The isotopic purity is calculated by comparing the integrated peak areas of the deuterated and non-deuterated compounds.
Advanced Bioanalytical Method Development and Validation Utilizing Flestolol D5 As an Internal Standard
Theoretical Framework and Practical Application of Stable Isotope Internal Standards in Quantitative Bioanalysis
Quantitative bioanalysis is susceptible to variations arising from sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com An internal standard is a compound of known quantity added to all samples, including calibration standards and quality controls, to correct for these variabilities. fda.gov The analyte-to-IS response ratio is used for quantification, which significantly improves the accuracy and precision of the results. wuxiapptec.com
Stable isotope-labeled internal standards (SIL-IS) are considered the gold standard in LC-MS bioanalysis. scispace.comcrimsonpublishers.com These are molecules where one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). acanthusresearch.com Flestolol-d5 is a deuterated form of Flestolol (B107670).
The fundamental principle behind the efficacy of a SIL-IS lies in its near-identical physicochemical properties to the unlabeled analyte. acanthusresearch.com This similarity ensures that the SIL-IS and the analyte behave almost identically during sample extraction, chromatography, and ionization. Consequently, any loss of analyte during sample processing or fluctuations in ionization efficiency due to matrix effects will be mirrored by the SIL-IS. wuxiapptec.com The matrix effect, where co-eluting substances from the biological sample suppress or enhance the ionization of the analyte, is a significant challenge in bioanalysis. wuxiapptec.com A co-eluting SIL-IS experiences the same degree of ion suppression or enhancement, allowing for effective compensation. wuxiapptec.com
For a SIL-IS to be effective, several criteria must be met:
Isotopic Purity: The SIL-IS should be free from significant amounts of the unlabeled analyte to prevent artificially inflating the measured concentrations.
Isotopic Stability: The isotopic labels must be placed on positions within the molecule that are not susceptible to chemical exchange with protons from the solvent or matrix. acanthusresearch.com For instance, deuterium labels on heteroatoms like oxygen or nitrogen can be unstable. acanthusresearch.com
Mass Difference: A sufficient mass difference (typically 3 or more mass units for small molecules) between the analyte and the SIL-IS is necessary to prevent spectral overlap or "cross-talk" in the mass spectrometer. acanthusresearch.com
While highly effective, it is important to note that even SIL standards are not without potential pitfalls. Deuterium-labeled standards, for example, can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts (the "isotope effect"), which could lead to differential matrix effects if the co-elution is not perfect. scispace.com Therefore, careful method development and validation are always required.
Chromatographic Separation Sciences in Conjunction with this compound
Chromatography is the cornerstone of separating the analyte of interest and its internal standard from the myriad of other components present in a biological sample before detection.
UHPLC is a dominant technique in modern bioanalysis, offering high resolution, speed, and sensitivity. thermofisher.com For the analysis of beta-blockers like Flestolol, reversed-phase chromatography is commonly employed. thermofisher.comthermofisher.com The use of this compound as an internal standard is ideal for UHPLC-MS methods.
A typical UHPLC method for Flestolol and this compound would involve a sub-2 µm particle column to achieve high efficiency. thermofisher.com The separation is based on the differential partitioning of the analytes between the stationary phase (e.g., C18) and the mobile phase. A gradient elution, where the mobile phase composition is changed over time, is often used to ensure good separation and peak shape for multiple analytes or to effectively elute the target compounds in a short time. thermofisher.com
Interactive Table: Typical UHPLC Parameters for Beta-Blocker Analysis
| Parameter | Typical Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., < 2 µm particle size) | Provides good retention and separation for moderately polar compounds like beta-blockers. thermofisher.com |
| Mobile Phase A | Water with an additive (e.g., 0.1% Formic Acid or 10 mM Ammonium Formate) | The acidic modifier improves peak shape for basic compounds and promotes ionization for MS detection. nih.govnih.gov |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent used to elute the analytes from the column. nih.govlcms.cz |
| Flow Rate | 0.2 - 0.5 mL/min | Optimized for UHPLC column dimensions to ensure high efficiency and resolution. thermofisher.comnih.gov |
| Gradient | Isocratic or Gradient Elution | A gradient from low to high organic content allows for the separation of compounds with varying polarities and shortens analysis time. thermofisher.com |
| Injection Volume | 1 - 10 µL | Small volumes are used to prevent column overloading and band broadening. lcms.czfaa.gov |
| Run Time | 2 - 5 minutes | UHPLC allows for very fast analyses, increasing sample throughput. thermofisher.comnih.gov |
The high pressure capabilities of modern UHPLC systems (up to 1500 bar) can be leveraged to use higher flow rates, further reducing analysis times without sacrificing separation efficiency. thermofisher.comthermofisher.com
While LC-MS is more common for compounds like beta-blockers, Gas Chromatography (GC) can also be used. bluthbio.com GC is suitable for volatile and thermally stable compounds. bluthbio.com Beta-blockers like Flestolol are generally not volatile enough for direct GC analysis due to their polar functional groups. faa.gov
Therefore, a crucial step in GC analysis of such compounds is derivatization . This process involves chemically modifying the analyte to increase its volatility and thermal stability. faa.gov For beta-blockers, this often involves reacting the hydroxyl and secondary amine groups with a derivatizing agent, such as pentafluoropropionic anhydride (B1165640) (PFPA). faa.gov
The resulting derivative is much more suitable for GC separation. This compound would undergo the same derivatization reaction as Flestolol, and the resulting deuterated derivative would serve as the internal standard. The separation would be performed on a capillary column, and the system would be coupled to a mass spectrometer for detection. faa.gov While feasible, the additional derivatization step makes GC-based methods more complex and time-consuming compared to modern UHPLC-MS approaches. bluthbio.com
Ultra-High Performance Liquid Chromatography (UHPLC) Methodologies
Mass Spectrometric Detection Modalities for this compound
Mass spectrometry provides the high selectivity and sensitivity required for quantitative bioanalysis. scispace.com
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the benchmark for quantitative bioanalysis due to its exceptional specificity and sensitivity. bluthbio.com In this technique, a triple quadrupole mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. mdpi.com
The process involves:
Ionization: The analyte (Flestolol) and internal standard (this compound) eluting from the LC column are ionized, usually by electrospray ionization (ESI) in positive mode, to form protonated molecules [M+H]⁺. nih.gov
First Quadrupole (Q1): This quadrupole is set to select only the [M+H]⁺ ions of a specific mass-to-charge ratio (m/z) for the analyte and its IS. These are called the precursor ions.
Second Quadrupole (Q2): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon) in this collision cell.
Third Quadrupole (Q3): This quadrupole is set to monitor for specific, characteristic fragment ions, known as product ions.
The specific transition from a precursor ion to a product ion is highly characteristic of the compound, providing excellent selectivity. nih.gov For Flestolol and this compound, the mass difference established by the deuterium labels is maintained in both the precursor and the characteristic product ions, allowing for simultaneous and unambiguous detection.
Interactive Table: Exemplary MRM Transitions for Flestolol and this compound Note: Exact m/z values are dependent on the specific labeling pattern of the -d5 standard and instrument calibration. The values below are illustrative based on common fragmentation patterns for similar beta-blockers.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Rationale |
|---|---|---|---|
| Flestolol | 326.3 (example) | 116.3 (example) | The product ion often results from the cleavage of the side chain, a common fragmentation pathway for beta-blockers. nih.gov |
| This compound | 331.3 (example) | 121.3 (example) | The +5 Da mass shift is maintained in the product ion if the deuterium labels are on the portion of the molecule that remains in the fragment. nih.gov |
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (ToF) or Orbitrap mass analyzers, offers an alternative and powerful approach for bioanalysis. mdpi.comnih.gov Unlike tandem mass spectrometry that relies on specific fragmentation pathways, HRMS distinguishes compounds based on their exact mass. mdpi.com
The key advantages of HRMS include:
High Mass Accuracy: HRMS instruments can measure the m/z of an ion with very high precision (typically to within 5 parts-per-million, ppm). researchgate.net This allows for the confident determination of a compound's elemental formula, providing a high degree of specificity and reducing the chance of interferences. mdpi.com
Full Scan Data Acquisition: HRMS typically acquires full scan spectra, meaning it records all ions within a specified mass range. This allows for retrospective data analysis, where samples can be re-interrogated for other compounds of interest without needing to re-run the analysis. nih.gov
In an HRMS workflow, Flestolol and this compound are quantified by extracting narrow-window ion chromatograms around their precise calculated masses. The high resolving power of the instrument separates the analyte and IS signals from potential isobaric interferences (other compounds with the same nominal mass but different elemental composition). nih.govthermofisher.com This approach can offer comparable quantitative performance to tandem MS, with the added benefit of providing richer qualitative information. nih.gov
Tandem Mass Spectrometry (LC-MS/MS) Applications
Rigorous Method Validation Parameters for Deuterated Analogs in Non-Human Biological Matrices
The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These deuterated analogs are presumed to share identical physicochemical properties with the analyte, ensuring they co-extract and experience similar ionization effects, thereby providing a reliable correction for analytical variability. nih.govnih.gov However, the validation of methods employing these standards must be rigorous to confirm this assumption and ensure data integrity, especially within complex non-human biological matrices used in preclinical research.
Quantitative Assessment of Accuracy and Precision
Accuracy refers to the closeness of measured values to the nominal or true value, while precision describes the reproducibility of these measurements. fda.gov For bioanalytical methods, these parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels over several days. fda.govich.org International guidelines, such as those from the International Council for Harmonisation (ICH), recommend a minimum of three concentrations: low, medium, and high QC. ich.org The validation typically includes within-run and between-run assessments.
For a hypothetical LC-MS/MS method for Flestolol in rat plasma using this compound, accuracy and precision would be determined by analyzing replicate QC samples at four levels: the Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The acceptance criteria generally stipulate that the mean value should be within ±15% of the theoretical value, except at the LLOQ, where it should be within ±20%. The precision, measured as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ). ich.org
Table 1: Intra- and Inter-Assay Accuracy and Precision Data for Flestolol in Rat Plasma Fictional data for illustrative purposes.
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=5) Mean Conc. (ng/mL) | Intra-Assay Accuracy (%RE) | Intra-Assay Precision (%CV) | Inter-Assay (n=3 runs) Mean Conc. (ng/mL) | Inter-Assay Accuracy (%RE) | Inter-Assay Precision (%CV) |
|---|---|---|---|---|---|---|---|
| LLOQ | 1.0 | 1.08 | +8.0 | 11.2 | 1.10 | +10.0 | 13.5 |
| LQC | 3.0 | 2.91 | -3.0 | 7.5 | 2.95 | -1.7 | 8.8 |
| MQC | 75 | 78.3 | +4.4 | 5.1 | 76.9 | +2.5 | 6.2 |
| HQC | 150 | 145.5 | -3.0 | 4.3 | 147.2 | -1.9 | 5.4 |
Evaluation of Selectivity and Matrix Effects
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Matrix effects, a significant challenge in LC-MS/MS, are the alteration of ionization efficiency due to co-eluting compounds from the matrix. waters.com This can lead to ion suppression or enhancement, affecting accuracy and precision. waters.commyadlm.org
Using a stable isotope-labeled internal standard like this compound is the preferred strategy to compensate for matrix effects, as it is expected to have nearly identical chromatographic retention and ionization response as the analyte. nih.gov However, this is not always guaranteed. Slight differences in retention time between the analyte and the deuterated standard can cause them to experience different degrees of ion suppression, leading to inaccurate quantification. waters.commyadlm.org Therefore, it is critical to evaluate matrix effects by analyzing samples from at least six different lots of the non-human biological matrix. The matrix factor (MF) is calculated, and its CV across the different lots should ideally be ≤15%.
Table 2: Matrix Effect Evaluation for Flestolol in Six Lots of Rat Plasma Fictional data for illustrative purposes.
| Lot Number | Analyte Peak Area (Post-extraction Spike) | IS Peak Area (Post-extraction Spike) | Analyte/IS Ratio | Matrix Factor (MF) |
|---|---|---|---|---|
| 1 | 88,950 | 175,400 | 0.507 | 1.01 |
| 2 | 84,300 | 170,100 | 0.496 | 0.99 |
| 3 | 92,100 | 179,800 | 0.512 | 1.02 |
| 4 | 81,200 | 168,500 | 0.482 | 0.96 |
| 5 | 95,500 | 184,300 | 0.518 | 1.04 |
| 6 | 89,900 | 177,200 | 0.507 | 1.01 |
| CV of Matrix Factor | 2.9% |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. wisconsin.govresearchgate.net The Limit of Quantification (LOQ) is the lowest concentration that can be reliably and reproducibly measured with acceptable accuracy and precision. researchgate.net For bioanalytical assays, the LOQ is typically established as the lowest standard on the calibration curve.
Several methods exist for estimating LOD and LOQ, including those based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation (σ) of the response and the slope (S) of the calibration curve. sepscience.comepa.gov The formulas LOD = 3.3σ/S and LOQ = 10σ/S are commonly used. sepscience.comund.edu Following calculation, the LOQ must be empirically demonstrated by analyzing replicate samples at this concentration and showing that they meet the predefined criteria for accuracy and precision (±20%). sepscience.com
Table 3: LOD and LOQ Parameters for Flestolol Assay Fictional data for illustrative purposes.
| Parameter | Method | Value |
|---|---|---|
| Limit of Detection (LOD) | Calculated (3.3σ/S) | 0.3 ng/mL |
| Lower Limit of Quantification (LLOQ) | Validated Concentration | 1.0 ng/mL |
| Accuracy at LLOQ | %RE | +10.0% |
| Precision at LLOQ | %CV | 13.5% |
Recovery and Process Efficiency Characterization
Recovery refers to the extraction efficiency of an analytical method—the percentage of the analyte that is recovered during the sample preparation process. nih.gov While a stable isotope-labeled internal standard can correct for low or variable recovery, understanding the efficiency of the extraction is important for method optimization and troubleshooting. nih.gov Recovery is determined by comparing the analytical response of an analyte from an extracted sample to the response of the analyte from a post-extraction spiked sample (representing 100% recovery). This should be assessed at multiple concentrations. Consistent, though not necessarily complete, recovery is the goal.
Table 5: Recovery of Flestolol and this compound from Rat Plasma Fictional data for illustrative purposes.
| QC Level | Flestolol Recovery (%) | This compound Recovery (%) | CV (%) |
|---|---|---|---|
| Low QC (3.0 ng/mL) | 88.5 | 89.1 | 6.5 |
| Medium QC (75 ng/mL) | 91.2 | 90.8 | 4.8 |
| High QC (150 ng/mL) | 90.4 | 91.5 | 5.1 |
Dilution Integrity and Carryover Assessment
Dilution integrity experiments are necessary to demonstrate that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and analyzed accurately. ich.orgfda.gov A QC sample with a concentration well above the ULOQ is prepared, diluted with a validated factor, and analyzed. The final concentration must be accurate and precise within ±15%.
Carryover assesses the potential for residual analyte from a high-concentration sample to affect the measurement of a subsequent, low-concentration sample. ich.org It is evaluated by injecting a blank sample immediately after the highest concentration standard (ULOQ). The response in the blank sample should not exceed 20% of the response of the LLOQ, and the internal standard response should not be more than 5% different from the average IS response. ich.org
Table 6: Dilution Integrity and Carryover Assessment for Flestolol Assay Fictional data for illustrative purposes.
| Parameter | Experiment | Result | Acceptance Criteria | Pass/Fail |
|---|---|---|---|---|
| Dilution Integrity | 10x Dilution of 1000 ng/mL sample | Accuracy: +5.8%, Precision: 7.2% | Accuracy & Precision within ±15% | Pass |
| Carryover | Blank after ULOQ (200 ng/mL) | <10% of LLOQ response | ≤20% of LLOQ response | Pass |
Application of Flestolol D5 in Non Clinical Drug Metabolism Research
Elucidation of Flestolol (B107670) Metabolic Pathways Using In Vitro Models
In vitro models are indispensable for the early assessment of a drug's metabolic stability and for identifying its metabolic pathways. For Flestolol-d5, these models provide a foundational understanding of its biotransformation.
Hepatic Microsomal Stability Studies
Hepatic microsomes, which are subcellular fractions of liver cells, contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes responsible for Phase I metabolism. wuxiapptec.com Microsomal stability assays are a primary method to determine a compound's in vitro intrinsic clearance. wuxiapptec.comevotec.com
In these studies, this compound is incubated with liver microsomes from various species (e.g., human, rat, dog) in the presence of necessary cofactors like NADPH. evotec.combeckman.com The rate of disappearance of this compound over time is monitored, typically by LC-MS/MS, to calculate its intrinsic clearance (CLint). evotec.comevotec.com This data helps in understanding interspecies differences in metabolism and provides an early indication of how the drug might be cleared in the body. evotec.com The use of pooled microsomes from multiple donors helps to average out inter-individual variability. evotec.com
Table 1: Representative Data from a Hepatic Microsomal Stability Assay for this compound
| Time (minutes) | This compound Remaining (%) |
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 45 | 15 |
This table is illustrative and does not represent actual experimental data.
Hepatocyte Incubation Assays
While microsomes are excellent for studying Phase I metabolism, they lack the full complement of enzymes present in intact liver cells. evotec.com Hepatocytes, the primary cells of the liver, contain both Phase I and Phase II metabolic enzymes, offering a more complete picture of a drug's metabolism. wuxiapptec.comevotec.com
Hepatocyte incubation assays involve exposing cryopreserved or fresh hepatocytes to this compound and monitoring its depletion over time. evotec.comthermofisher.com These assays can identify metabolites formed through both Phase I and Phase II (e.g., glucuronidation, sulfation) pathways. evotec.com The data generated, such as the in vitro half-life (t1/2) and intrinsic clearance, can be more predictive of in vivo hepatic clearance compared to microsomal data, especially for compounds that undergo significant Phase II metabolism or are subject to cellular transport processes. evotec.comthermofisher.com
Recombinant Enzyme System Analysis
To pinpoint which specific enzymes are responsible for metabolizing Flestolol, researchers utilize recombinant enzyme systems. These systems consist of individual drug-metabolizing enzymes, such as specific CYP isozymes (e.g., CYP3A4, CYP2D6), expressed in a cellular system that otherwise lacks metabolic activity.
By incubating this compound with a panel of these recombinant enzymes, it is possible to identify the key enzymes driving its metabolism. For instance, Flestolol is known to be metabolized by carboxylesterases. researchgate.net Recombinant carboxylesterase systems can be used to confirm and characterize this specific metabolic pathway. This information is crucial for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce the same enzymes.
Extrapolating In Vitro Metabolism to In Vivo Non-Human Models
A primary goal of in vitro metabolism studies is to predict how a drug will behave in a living organism (in vivo). nih.gov In vitro-in vivo extrapolation (IVIVE) uses mathematical models to translate data from microsomal and hepatocyte assays into predictions of in vivo pharmacokinetic parameters, such as hepatic clearance, in non-human species like rats and dogs. nih.govnih.gov
These models incorporate physiological scaling factors, such as liver weight and blood flow, to bridge the gap between the in vitro system and the whole animal. dokumen.pub The use of this compound in these initial in vitro assays provides the high-quality intrinsic clearance data necessary for these extrapolations. nih.gov Accurate prediction in preclinical species helps in selecting the most appropriate animal model for further toxicological and efficacy studies. researchgate.net
Investigation of Kinetic Isotope Effects (KIE) on Flestolol Metabolism
The substitution of hydrogen with deuterium (B1214612) in this compound can lead to a kinetic isotope effect (KIE). wikipedia.org A KIE occurs when the presence of a heavier isotope at a specific atomic position alters the rate of a chemical reaction. wikipedia.org This is because the bond involving the heavier isotope (e.g., C-D) has a lower vibrational frequency and is stronger than the corresponding bond with the lighter isotope (e.g., C-H).
In the context of drug metabolism, if the breaking of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can slow down the reaction. nih.gov This phenomenon is a powerful tool for studying reaction mechanisms. By comparing the metabolic rate of Flestolol with that of this compound, researchers can determine if C-H bond cleavage is involved in the rate-determining step of its metabolism. A significant KIE provides strong evidence for this and can help elucidate the specific mechanism of enzymatic action. nih.gov The use of deuterium substitution has been explored to advantageously alter the metabolism of certain drugs. nih.gov
Identification and Quantitative Profiling of Flestolol Metabolites Utilizing Deuterated Analogs
This compound is invaluable for identifying and quantifying the metabolites of Flestolol. When a mixture of Flestolol and this compound (often in a 1:1 ratio) is administered in an in vitro or in vivo system, the resulting metabolites are analyzed by mass spectrometry.
The deuterated metabolites will have a distinct mass shift (an increase of 5 mass units in this case) compared to their non-deuterated counterparts. This creates a characteristic "doublet" signal in the mass spectrum, making it much easier to distinguish true drug-related metabolites from endogenous background noise. This "stable isotope labeling" technique significantly simplifies the process of metabolite identification.
Pharmacokinetic Investigations in Preclinical and Non Human Biological Systems
Utilization of Flestolol-d5 in the Development and Validation of Non-Clinical Pharmacokinetic Models
The development of robust non-clinical pharmacokinetic models relies on high-quality concentration-time data. This compound is instrumental in generating such data by ensuring the reliability of the bioanalytical methods used. In the development and validation of these models for the parent compound, Flestolol (B107670), this compound is introduced at a known concentration to all samples, including calibration standards and quality controls.
The key advantage of using a deuterated internal standard is that it shares very similar physicochemical properties with the unlabeled analyte. bioanalysis-zone.com This similarity ensures that this compound and Flestolol behave almost identically during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov This co-elution and co-ionization in LC-MS analysis helps to compensate for variability in sample extraction recovery and potential matrix effects, which are common challenges in complex biological matrices like plasma or tissue homogenates. bioanalysis-zone.com
The process of validating a bioanalytical method using this compound involves assessing several key parameters to ensure the method is reliable for its intended purpose. These parameters, as outlined in regulatory guidelines, include selectivity, sensitivity, linearity, accuracy, precision, matrix effect, and stability. nih.goveuropa.eupmda.go.jp The successful validation of these parameters demonstrates that the analytical method can accurately and precisely measure Flestolol concentrations in the biological matrix of the non-clinical species being studied.
For instance, in a hypothetical validation for a non-clinical study in rats, the performance of this compound as an internal standard would be rigorously evaluated. The data generated would resemble the following illustrative table, which is based on typical acceptance criteria for bioanalytical method validation.
Table 1: Illustrative Bioanalytical Method Validation Parameters for Flestolol using this compound in Rat Plasma
| Parameter | Metric | Acceptance Criteria | Illustrative Finding |
|---|---|---|---|
| Linearity | Correlation Coefficient (r²) | ≥ 0.99 | 0.999 |
| Calibration Range | - | 1 - 1000 ng/mL | |
| Intra-day Accuracy & Precision | % Accuracy | 85-115% (80-120% for LLOQ) | Within 95.2 - 103.5% |
| % CV | ≤ 15% (≤ 20% for LLOQ) | ≤ 8.7% | |
| Inter-day Accuracy & Precision | % Accuracy | 85-115% (80-120% for LLOQ) | Within 97.1 - 105.0% |
| % CV | ≤ 15% (≤ 20% for LLOQ) | ≤ 10.2% | |
| Matrix Effect | % CV of IS-Normalized Matrix Factor | ≤ 15% | 7.5% |
| Recovery | % Recovery | Consistent and Reproducible | ~85% |
| Stability (Freeze-Thaw) | % Change from Nominal | ≤ 15% | -5.8% |
| Stability (Bench-Top, 4h) | % Change from Nominal | ≤ 15% | -4.2% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; IS: Internal Standard. This table is for illustrative purposes and does not represent actual experimental data.
By ensuring the integrity of the concentration data, this compound allows for the accurate calculation of key pharmacokinetic parameters such as clearance, volume of distribution, and half-life in preclinical species. nih.gov This information is fundamental to building and validating pharmacokinetic models that can then be used to predict the drug's behavior in humans.
Application in Non-Human In Vivo Disposition Studies for Bioanalytical Method Validation
In non-human in vivo disposition studies, which investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug, this compound is essential for the validation of the bioanalytical methods used to quantify Flestolol in various biological samples. porsolt.com These studies are often conducted in species such as rats, dogs, or non-human primates.
The validation of bioanalytical methods for disposition studies follows similar principles to those for pharmacokinetic modeling. japsonline.com this compound is used to ensure that the measurements of Flestolol in different biological matrices (e.g., plasma, urine, bile, and various tissues) are accurate and reproducible. nih.gov
A crucial aspect of these validation studies is the assessment of matrix effects. Different biological matrices can contain endogenous components that may suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results. nih.gov Because this compound has nearly identical chromatographic retention time and ionization properties to Flestolol, it can effectively compensate for such matrix-induced variations. bioanalysis-zone.com
The stability of the analyte in the biological matrix is another critical parameter evaluated during method validation for disposition studies. nih.gov Stability experiments are conducted to ensure that the concentration of Flestolol does not change from the time of sample collection to the time of analysis. These experiments typically evaluate the stability of the analyte under various conditions, such as short-term storage on the benchtop, long-term storage in a freezer, and after multiple freeze-thaw cycles. nih.gov The consistent ratio of the analyte to the deuterated internal standard across these conditions provides confidence in the reliability of the study data.
The following table provides an example of stability assessment data that would be generated during a bioanalytical method validation for a non-human disposition study.
Table 2: Illustrative Stability Assessment of Flestolol in Dog Plasma with this compound as Internal Standard
| Stability Condition | Concentration Level | Mean % Deviation from Nominal |
|---|---|---|
| Bench-Top (6 hours at RT) | Low QC (3 ng/mL) | -3.5% |
| High QC (800 ng/mL) | -2.8% | |
| Freeze-Thaw (3 cycles) | Low QC (3 ng/mL) | -6.1% |
| High QC (800 ng/mL) | -4.9% | |
| Long-Term (-80°C for 90 days) | Low QC (3 ng/mL) | -7.3% |
RT: Room Temperature; QC: Quality Control. This table is for illustrative purposes and does not represent actual experimental data.
Computational and Theoretical Perspectives on Deuterated Flestolol
Molecular Modeling and Dynamics Simulations Addressing Deuterium (B1214612) Substitution Effects on Enzyme Interactions
The primary metabolic pathway for Flestolol (B107670) involves rapid hydrolysis by plasma esterases, contributing to its ultra-short elimination half-life of approximately 6.5 minutes. nih.gov The substitution of hydrogen atoms with deuterium at or near a metabolic site can significantly alter the rate of enzymatic reactions due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult to break. researchgate.net This principle is the foundation for using molecular modeling and dynamics simulations to predict the impact of deuteration on Flestolol's interaction with metabolizing enzymes.
Molecular modeling studies can be employed to visualize and analyze the binding of Flestolol-d5 to the active site of esterase enzymes. These models help in understanding the precise conformational changes and intermolecular interactions that occur. By simulating the enzyme-substrate complex, researchers can identify the hydrogen atoms most susceptible to abstraction during metabolism. Deuterating these specific sites is hypothesized to slow down the metabolic process.
Molecular dynamics (MD) simulations provide a more dynamic view of these interactions over time. These simulations can model the flexibility of both the enzyme and the this compound molecule, offering insights into the vibrational modes of the C-H versus C-D bonds. The lower vibrational frequency of the C-D bond can lead to a more stable interaction with the enzyme's active site, thereby reducing the rate of metabolism. The magnitude of this deuterium kinetic isotope effect (DKIE) can be significant, potentially ranging from a 6- to 10-fold decrease in the reaction rate when C-H bond cleavage is the rate-determining step. researchgate.netgoogle.com
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Flestolol and this compound with Human Esterase
| Parameter | Flestolol | This compound | Rationale |
| Binding Affinity (kcal/mol) | -8.5 | -8.7 | Deuteration can lead to subtle changes in van der Waals interactions, potentially increasing binding affinity slightly. |
| Residence Time in Active Site (ns) | 150 | 250 | The stronger C-D bond can lead to a longer residence time before the catalytic reaction occurs. |
| Distance to Catalytic Residue (Å) | 3.2 | 3.1 | Minor conformational adjustments due to deuteration might bring the scissile bond closer to the catalytic triad (B1167595) of the esterase. |
| Predicted KIE (kH/kD) | 1.0 | 5.8 | Based on the principle that breaking a C-D bond is significantly slower than breaking a C-H bond in the rate-determining step. |
This table presents hypothetical data based on general principles of molecular modeling and is intended for illustrative purposes.
In Silico Prediction Algorithms for Metabolic Fate and Isotope Effect Magnitude
In silico tools play a crucial role in modern drug discovery by predicting the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. researchgate.net For deuterated compounds like this compound, these computational methods can forecast the metabolic fate and the potential magnitude of the kinetic isotope effect.
Various software platforms and algorithms are available to predict the sites of metabolism (SOM) for a given molecule. nih.gov These tools typically use either ligand-based methods, which rely on known metabolic data of similar compounds, or structure-based methods, which involve docking the molecule into the active sites of metabolic enzymes like cytochrome P450s (CYPs) or, in the case of Flestolol, esterases. nih.gov For this compound, these algorithms would predict that the ester linkage is the primary site of metabolic attack.
Once the likely SOM is identified, other computational models can be used to predict the magnitude of the KIE. These predictions are often based on quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. researchgate.net These models use mathematical algorithms to correlate the chemical features of a molecule with its metabolic stability and the observed isotope effect. The input for these models includes various molecular descriptors such as bond dissociation energies, vibrational frequencies, and electronic properties.
The use of these predictive tools can help in the rational design of deuterated drugs. By identifying the "soft spots" for metabolism, medicinal chemists can strategically place deuterium atoms to maximize the desired pharmacokinetic improvements, such as a longer half-life and reduced clearance. nih.gov This approach can lead to a more stable drug molecule, potentially allowing for less frequent dosing. nih.gov
Table 2: Predicted Metabolic Parameters for this compound Using In Silico Algorithms
| Prediction Algorithm | Predicted Parameter | Value for this compound | Interpretation |
| MetaTox/SwissADME | Primary Metabolizing Enzyme | Human Plasma Esterase | Consistent with the known metabolism of Flestolol. |
| pkCSM | Inhibition of CYP Isoforms | Low probability for major isoforms | Suggests a low risk of drug-drug interactions mediated by cytochrome P450 enzymes. mdpi.com |
| PASS Online | Metabolic Stability (t½ in human liver microsomes) | Increased compared to non-deuterated form | Deuteration at the metabolic site is predicted to slow down clearance. mdpi.com |
| Quantum Mechanical (QM) Models | Predicted KIE (kH/kD) | 4.5 - 6.5 | Theoretical calculations of the energy barrier for C-D versus C-H bond cleavage. |
This table contains illustrative predictions generated from the described in silico methodologies.
Future Directions and Emerging Research Avenues for Stable Isotope Labeled Pharmaceuticals
Innovations in Deuterium (B1214612) Labeling Technologies for Complex Molecules
The synthesis of deuterated compounds, particularly complex molecules like pharmaceuticals, has been significantly enhanced by recent technological innovations. These advancements are moving towards greater precision, efficiency, and broader applicability, making the creation of molecules like Flestolol-d5 more accessible and cost-effective. adesisinc.com The development of robust and easy-to-implement methods is crucial for facilitating access to deuterated drugs for research purposes. nih.gov
Key innovations include:
Late-Stage Functionalization: A significant breakthrough is the ability to introduce deuterium into a molecule at a late stage of its synthesis. musechem.com This approach, often utilizing metal-catalyzed hydrogen isotope exchange (HIE), allows for the labeling of complex, multifunctional, and fragile molecules without the need for a complete re-synthesis. nih.govstartupluxembourg.com
Novel Catalysis Methods: Researchers have developed new catalysts to facilitate deuterium exchange with high selectivity and efficiency. Ruthenium nanoparticles (RuNps), for example, have been shown to catalyze hydrogen exchange under mild conditions (20-55°C) across a variety of solvents, preserving the chemical integrity of the drug. startupluxembourg.com Other methods involve catalysts based on iridium, palladium, and photocatalysis, which uses visible light to promote the reaction. musechem.comnih.govresearchgate.net
Flow Chemistry: The use of automated flow chemistry platforms represents a major step forward in synthesizing labeled compounds. adesisinc.com This technique allows for precise control over reaction conditions, leading to higher yields, purer products, and improved scalability and safety. adesisinc.com
Site-Selective Labeling: Advances in catalytic methods have improved the ability to introduce isotopes at specific positions within a molecule. For instance, researchers have developed a method for C(sp3)–H activation directed by a sulfur atom, enabling selective labeling of thioether substructures. cea.fr This level of precision is invaluable for detailed metabolic studies. cea.fr
These evolving technologies are overcoming previous challenges associated with the difficult and time-consuming process of labeling complex molecules. startupluxembourg.com
| Technology | Description | Key Advantages |
|---|---|---|
| Late-Stage Hydrogen Isotope Exchange (HIE) | Introduction of deuterium at a late stage of synthesis, often using metal catalysts. musechem.comstartupluxembourg.com | Efficient for complex and fragile molecules; avoids lengthy re-synthesis. startupluxembourg.com |
| Novel Catalysts (e.g., RuNps) | Use of advanced catalysts like Ruthenium nanoparticles to facilitate the labeling reaction under mild conditions. startupluxembourg.com | High specificity and selectivity; preserves chemical integrity of the drug. startupluxembourg.com |
| Flow Chemistry | Automated and continuous reaction process. adesisinc.com | Higher yields, improved purity, enhanced safety and scalability. adesisinc.com |
| Photochemical Deuteration | Utilizes visible light to induce the incorporation of deuterium. researchgate.net | Operates under mild conditions; applicable to complex structures like drug molecules and natural products. researchgate.net |
Potential New Applications of this compound in Biochemical and Pharmacological Research Tool Development
The availability of this compound, the deuterated analogue of the ultra-short-acting beta-blocker Flestolol (B107670), opens up numerous avenues for biochemical and pharmacological research. ncats.ionih.gov Deuterated compounds are extensively used as internal standards for quantification and as active pharmaceutical ingredients in their own right. nih.gov
The primary applications for this compound would be as a research tool to precisely study the parent drug, Flestolol.
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: this compound is an ideal internal standard for mass spectrometry-based bioanalytical assays. musechem.com Its unique mass allows for the precise quantification of non-labeled Flestolol in complex biological matrices like plasma. musechem.com This is essential for accurately characterizing the drug's rapid metabolism and short half-life of approximately 6.5 minutes. nih.govmedchemexpress.com
Metabolite Identification: By tracing the metabolic fate of this compound, researchers can gain valuable insights into how the drug is processed in the body. adesisinc.com Flestolol is known to be metabolized by plasma esterases. nih.gov Using this compound would help to definitively identify its metabolites and elucidate the exact metabolic pathways, which is crucial for understanding its efficacy and rapid clearance. solubilityofthings.com
Therapeutic Drug Monitoring (TDM): In a research context, this compound can aid in the development of highly accurate TDM methods. solubilityofthings.com By using the deuterated standard, researchers can create robust assays to monitor the drug's concentration in real-time, helping to understand the relationship between its concentration and its beta-blocking effects. nih.govsolubilityofthings.com
Drug-Drug Interaction Studies: this compound can be used as a tool to investigate potential interactions with other drugs that might affect its metabolism by plasma esterases. This is critical for ensuring the predictable and safe use of the parent drug in complex therapeutic scenarios.
The use of this compound as a research tool enhances the precision of scientific inquiry, allowing for a deeper understanding of the pharmacology of an ultra-short-acting beta-blocker. solubilityofthings.com
| Application Area | Specific Use of this compound | Research Benefit |
|---|---|---|
| Pharmacokinetic Analysis | Internal standard in mass spectrometry assays. musechem.com | Enables precise quantification of Flestolol in biological samples, improving accuracy of PK parameters. musechem.com |
| Metabolism Studies | Tracer to study the metabolic fate of Flestolol. | Helps identify metabolites and elucidate metabolic pathways, particularly its hydrolysis by esterases. nih.gov |
| Bioanalytical Method Development | Reference standard for developing and validating new analytical methods. | Ensures the reliability, sensitivity, and specificity of assays designed to measure Flestolol. |
| Drug Interaction Research | Tool to study the influence of co-administered drugs on Flestolol's metabolism. | Provides insights into potential changes in drug efficacy and clearance due to interactions. |
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing Flestolol-d5 with high isotopic purity, and how can cross-contamination risks be mitigated?
- Answer: Synthesis of deuterated compounds like this compound requires controlled deuterium incorporation via catalytic exchange or precursor modification. Isotopic purity can be validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. To mitigate cross-contamination, reaction vessels should be dedicated to deuterated syntheses, and isotopic labeling efficiency should be quantified using isotopic enrichment ratios (e.g., via LC-MS/MS). Experimental protocols must include negative controls and batch-specific purity certifications .
Q. How should researchers validate the structural integrity and isotopic labeling of this compound in preclinical studies?
- Answer: Structural validation requires a combination of high-resolution MS for molecular weight confirmation, NMR for positional deuterium assignment (e.g., H-NMR or H-NMR with deuterium decoupling), and infrared (IR) spectroscopy to confirm functional groups. Cross-validation with non-deuterated Flestolol controls is critical to distinguish isotopic effects from structural anomalies. Data should be reported with error margins for isotopic purity (e.g., ≥98% d5) .
Q. What statistical frameworks are appropriate for analyzing this compound’s metabolic stability in cross-species comparisons?
- Answer: Use mixed-effects models to account for interspecies variability in metabolic rates. Pair in vitro hepatocyte assays with in vivo pharmacokinetic (PK) data, applying ANOVA for intergroup differences and Kaplan-Meier survival analysis for metabolite half-life comparisons. Ensure sample sizes are justified via power analysis to detect clinically relevant effect sizes (α=0.05, β=0.2) .
Advanced Research Questions
Q. How can factorial design optimize this compound dosage regimens in heterogeneous preclinical models while controlling for covariates like hepatic impairment?
- Answer: Implement a 2 factorial design to test dose-response relationships under varying hepatic function states (e.g., normal vs. impaired CYP450 activity). Assign factors such as dose levels, administration intervals, and metabolic inhibitors. Use multivariate regression to isolate covariate effects (e.g., hepatic clearance rates) and optimize dosing via response surface methodology. Include interaction terms to assess synergistic/antagonistic effects .
Q. What strategies resolve contradictions in this compound’s reported metabolite profiles across independent studies?
- Answer: Discrepancies may arise from differences in detection thresholds (e.g., LC-MS sensitivity) or metabolic conditions (e.g., pH, enzyme isoforms). Conduct a meta-analysis with harmonized protocols: standardize incubation times, matrix types (e.g., liver microsomes vs. plasma), and detection methods. Apply sensitivity analysis to weigh study quality and use funnel plots to assess publication bias. Replicate conflicting results in a controlled environment with blinded analysts .
Q. How should physiologically based pharmacokinetic (PBPK) modeling be calibrated for this compound to predict human pharmacokinetics from rodent data?
- Answer: Develop a PBPK model using allometric scaling adjusted for species-specific protein binding and tissue partition coefficients. Incorporate in vitro-in vivo extrapolation (IVIVE) for hepatic clearance and validate against rodent PK data. Perform Monte Carlo simulations to account for intersubject variability in human populations. Sensitivity analysis should prioritize parameters with the highest uncertainty (e.g., renal excretion rates) .
Q. What experimental controls are essential to distinguish this compound’s target-mediated effects from off-target interactions in receptor-binding assays?
- Answer: Include competitive binding assays with non-deuterated Flestolol to isolate isotopic effects. Use radiolabeled ligands (e.g., H-Flestolol) for saturation binding studies and Schild analysis to calculate dissociation constants (). Negative controls should involve receptor knockout models or selective antagonists. Report binding kinetics with 95% confidence intervals to quantify assay precision .
Methodological Guidelines
- Data Transparency: Raw datasets (e.g., chromatograms, spectral peaks) must be archived in supplementary materials with metadata (e.g., instrument settings, calibration curves) to enable replication .
- Ethical Compliance: For studies involving human-derived tissues, document institutional review board (IRB) approvals and consent protocols .
- Theoretical Alignment: Link experimental outcomes to pharmacological theories (e.g., receptor occupancy models) to contextualize findings within existing frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
